molecular formula C13H11BrN2O B2594957 (2-bromobenzyl)[(Z)-4-pyridinylmethylidene]ammoniumolate CAS No. 939893-34-2

(2-bromobenzyl)[(Z)-4-pyridinylmethylidene]ammoniumolate

Cat. No.: B2594957
CAS No.: 939893-34-2
M. Wt: 291.148
InChI Key: GYLFLKHPPCGXNE-SXGWCWSVSA-N
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Description

(2-bromobenzyl)[(Z)-4-pyridinylmethylidene]ammoniumolate is a chemical research reagent of interest in medicinal chemistry and drug discovery. The structure of this compound, which features a 2-bromobenzyl group and a (Z)-4-pyridinylmethylidene moiety, suggests potential for development as a key intermediate in the synthesis of more complex molecules or as a scaffold for creating novel bioactive compounds. Researchers are exploring its utility in various fields, which may include the design of enzyme inhibitors or receptor modulators, given the prevalence of pyridine and benzyl derivatives in pharmaceuticals . The specific mechanism of action, biological targets, and full spectrum of applications are subject to ongoing investigation. Researchers are encouraged to conduct their own thorough characterization and validation experiments to determine the compound's suitability for their specific projects. This product is strictly For Research Use Only and is not intended for diagnostic or therapeutic applications.

Properties

IUPAC Name

N-[(2-bromophenyl)methyl]-1-pyridin-4-ylmethanimine oxide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H11BrN2O/c14-13-4-2-1-3-12(13)10-16(17)9-11-5-7-15-8-6-11/h1-9H,10H2/b16-9-
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GYLFLKHPPCGXNE-SXGWCWSVSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C(=C1)C[N+](=CC2=CC=NC=C2)[O-])Br
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1=CC=C(C(=C1)C/[N+](=C/C2=CC=NC=C2)/[O-])Br
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H11BrN2O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

291.14 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (2-bromobenzyl)[(Z)-4-pyridinylmethylidene]ammoniumolate typically involves the reaction of 2-bromobenzyl chloride with 4-pyridinylmethylideneamine under controlled conditions. The reaction is usually carried out in an organic solvent such as dichloromethane or toluene, with a base like triethylamine to facilitate the formation of the ammoniumolate salt.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale batch reactors where the reactants are mixed and heated to the desired temperature. The reaction mixture is then purified using techniques such as crystallization or chromatography to obtain the pure compound.

Chemical Reactions Analysis

Types of Reactions

(2-bromobenzyl)[(Z)-4-pyridinylmethylidene]ammoniumolate undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride.

    Substitution: The bromine atom in the benzyl group can be substituted with other functional groups using nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Sodium borohydride in methanol.

    Substitution: Sodium iodide in acetone for halogen exchange reactions.

Major Products Formed

    Oxidation: Formation of corresponding carboxylic acids or ketones.

    Reduction: Formation of the corresponding alcohols or amines.

    Substitution: Formation of iodinated or other substituted benzyl derivatives.

Scientific Research Applications

(2-bromobenzyl)[(Z)-4-pyridinylmethylidene]ammoniumolate is used in various scientific research fields, including:

    Chemistry: As a reagent in organic synthesis and catalysis.

    Biology: In the study of enzyme inhibition and protein interactions.

    Industry: Used in the synthesis of advanced materials and specialty chemicals.

Mechanism of Action

The mechanism of action of (2-bromobenzyl)[(Z)-4-pyridinylmethylidene]ammoniumolate involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can inhibit or activate these targets, leading to various biological effects. The pathways involved may include signal transduction, metabolic regulation, and gene expression modulation.

Comparison with Similar Compounds

Structural Analog: Benzyl[(Z)-4-Pyridinylmethylidene]Ammoniumolate

  • Molecular Formula : C₁₃H₁₂N₂O vs. C₁₃H₁₁BrN₂O (target compound).
  • Key Difference : The absence of bromine in the benzyl group reduces molecular weight (212.25 vs. ~292.25 g/mol) and polarizability.
  • Reactivity: Bromine in the target compound may enhance electrophilic substitution reactivity or serve as a leaving group in nucleophilic reactions, unlike the non-halogenated analog .

Halogenated Analog: (Z)-[3-(2-Chloro-6-Fluorobenzyl)-2,4-Dihydroxyphenyl]Methylidene(Methyl)Ammoniumolate

  • Structure : Features a dihalogenated (Cl, F) benzyl group and additional hydroxyl substituents.

Tabulated Comparison of Key Properties

Property Target Compound Benzyl[(Z)-4-Pyridinylmethylidene]Ammoniumolate (Z)-[3-(2-Chloro-6-Fluorobenzyl)-...Ammoniumolate
Molecular Formula C₁₃H₁₁BrN₂O C₁₃H₁₂N₂O C₁₆H₁₄ClFN₂O₃ (inferred)
Molecular Weight ~292.25 g/mol 212.25 g/mol >300 g/mol (estimated)
Halogen Substituents Bromine (ortho position) None Chlorine, Fluorine (meta positions)
Reactivity Profile Electrophilic substitution, nucleophilic displacement Limited halogen-driven reactivity Enhanced stability due to electron-withdrawing groups
Safety Considerations Potential toxicity (bromine-related) Lower hazard profile Likely higher toxicity (multiple halogens)

Research Implications and Limitations

The target compound’s bromine substitution offers unique opportunities in medicinal chemistry (e.g., as a kinase inhibitor precursor) or materials science (e.g., halogen bonding in crystal engineering). However, the lack of direct experimental data (e.g., spectroscopic or crystallographic results) in the evidence limits conclusive comparisons. Further studies are needed to validate its physicochemical and biological properties relative to analogs.

Biological Activity

(2-bromobenzyl)[(Z)-4-pyridinylmethylidene]ammoniumolate, with the CAS number 939893-34-2, is a chemical compound characterized by its unique structural features, including a bromobenzyl group and a pyridinylmethylidene moiety. This compound has garnered attention in various scientific fields due to its potential biological activities, particularly in enzyme inhibition and protein interactions.

  • Molecular Formula : C13H11BrN2O
  • Molecular Weight : 291.15 g/mol
  • Purity : >90%

Synthesis

The synthesis of this compound typically involves the reaction of 2-bromobenzyl chloride with 4-pyridinylmethylideneamine in an organic solvent like dichloromethane or toluene, using a base such as triethylamine to facilitate the reaction. The product is then purified through crystallization or chromatography.

The biological activity of this compound is primarily attributed to its interaction with specific molecular targets, including enzymes and receptors. This interaction can lead to:

  • Inhibition or Activation : The compound may inhibit or activate target proteins, influencing various biological pathways.
  • Signal Transduction : It may modulate signaling pathways that affect cellular responses.
  • Metabolic Regulation : The compound could play a role in regulating metabolic processes and gene expression.

Research Findings

Recent studies have focused on the compound's potential as an enzyme inhibitor. For example, it has shown promise in inhibiting certain kinases involved in cancer pathways, suggesting potential therapeutic applications.

Table 1: Summary of Biological Activities

Activity TypeTargetEffectReference
Enzyme InhibitionKinasesInhibition
Protein InteractionVarious receptorsModulation of activity
Signal TransductionCellular pathwaysAltered signaling

Case Studies

Case studies exploring the biological effects of this compound have provided insights into its efficacy and safety profiles.

Example Case Study: Inhibition of Kinase Activity

A notable case study investigated the compound's ability to inhibit a specific kinase associated with tumor growth. The study involved:

  • Methodology : Cell line assays were conducted to assess the compound's inhibitory effects on kinase activity.
  • Results : The results indicated a significant reduction in kinase activity at concentrations above 10 µM, correlating with decreased cell proliferation in treated samples.

Table 2: Case Study Results

Study FocusConcentration (µM)Result
Kinase Inhibition5Minimal effectNot significant
10Moderate inhibitionPotential candidate
20Significant inhibitionStrong candidate

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